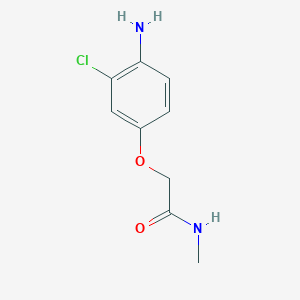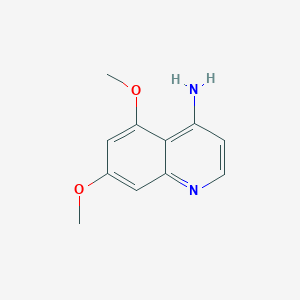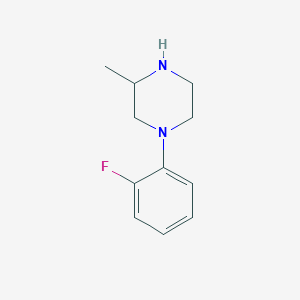
4,6-Dichloro-2-(difluoromethyl)quinoline
Vue d'ensemble
Description
4,6-Dichloro-2-(difluoromethyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis of Gem-Difluorinated Fused Quinolines
4,6-Dichloro-2-(difluoromethyl)quinoline has been instrumental in the synthesis of gem-difluorinated fused quinolines. Researchers have developed a method for visible light-mediated cascade radical cyclization, combining functionalized difluoromethyl chlorides and alkenes to produce these quinolines. This method has expanded the applications of chlorodifluoroacetic acid as a gem-difluoromethylenated building block, particularly in the synthesis of gem-difluorinated fused heterocyclic rings, which are otherwise challenging to access with existing methods (Xiao et al., 2016).
Binding Properties Towards Metal Cations
Novel macrocycles incorporating the quinoline moiety, such as those derived from 4,6-dichloroquinolines, have been synthesized and their binding properties with metal cations studied. These macrocycles show potential as selective fluorescent and colorimetric chemosensors for specific metal ions, like Cu(II), indicating their applicability in chemical sensing technologies (Abel et al., 2016).
Photovoltaic and Optical Properties
Research on 4,6-dichloro-2-(difluoromethyl)quinoline derivatives has revealed their significant potential in photovoltaic applications. Studies have shown that films of these derivatives exhibit rectification behavior and photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication. Their conduction mechanisms and diode parameters have been thoroughly investigated, demonstrating their applicability in the field of solar energy and electronic devices (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline derivatives, including those based on 4,6-dichloro-2-(difluoromethyl)quinoline, have shown effectiveness as corrosion inhibitors. These compounds, when applied to mild steel surfaces in corrosive environments, have been observed to inhibit corrosion through adsorption, following the Langmuir adsorption model. This property makes them valuable in industrial applications where metal preservation is crucial (Lgaz et al., 2017).
Fluorescent Labeling Applications
A derivative of 4,6-dichloro-2-(difluoromethyl)quinoline, specifically 8-(4,6-Dichloro-1,3,5-triazinylamino)quinoline, has been synthesized for fluorescent labeling of phenol. This compound exhibits significant potential in spectrofluorimetric analysis, especially in determining phenol concentrations in industrial wastewater, demonstrating its utility in environmental monitoring (Su et al., 2001).
Propriétés
IUPAC Name |
4,6-dichloro-2-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHMPBUGHNCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(difluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)




![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)




